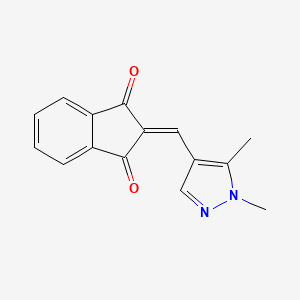

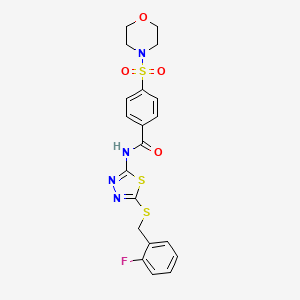

2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione” is a chemical compound with diverse applications in scientific research. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include this compound, were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Molecular Structure Analysis

The molecular structure of this compound is unique and makes it an ideal candidate for studying molecular interactions and developing novel drugs.

Chemical Reactions Analysis

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its diverse applications in scientific research.

Aplicaciones Científicas De Investigación

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Drug Development

The unique structure and properties of this compound make it an ideal candidate for studying molecular interactions and developing novel drugs. Its potential in drug development could be explored further in various therapeutic areas.

Molecular Docking Studies

The compound can be used in molecular docking studies to understand the interaction between molecules and potential drug targets . This can help in the design of new drugs with improved efficacy and reduced side effects.

Synthesis of Derivatives

The compound can be used as a starting material for the synthesis of various derivatives . These derivatives can have different properties and applications, expanding the potential uses of the original compound.

Study of Pharmacophores

The compound and its derivatives can be used to study pharmacophores, which are features of a molecule that are necessary for its biological activity . This can provide valuable insights into the design of new drugs.

6. Research in Neglected Tropical Diseases (NTDs) Given its antileishmanial and antimalarial activities, the compound can be used in research focused on neglected tropical diseases (NTDs), which affect more than 500 million people worldwide .

Mecanismo De Acción

Direcciones Futuras

Given its potent antileishmanial and antimalarial activities, hydrazine-coupled pyrazole derivatives like “2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione” may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propiedades

IUPAC Name |

2-[(1,5-dimethylpyrazol-4-yl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-9-10(8-16-17(9)2)7-13-14(18)11-5-3-4-6-12(11)15(13)19/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYGOJYRBJKZSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=C2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2365844.png)

![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2365857.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2365862.png)

![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2365865.png)